molecular formula C24H23NO8S B301469 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

Cat. No. B301469
M. Wt: 485.5 g/mol
InChI Key: XEYLXLPCHWVQBK-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid, also known as E7046, is a small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a protein that is involved in the regulation of immune cells, particularly macrophages, which play a key role in the body's immune response to infections and diseases. In recent years, there has been a growing interest in the potential therapeutic applications of CSF1R inhibitors, including E7046.

Mechanism of Action

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid works by inhibiting the activity of the CSF1R protein, which is involved in the regulation of immune cells, particularly macrophages. By blocking the activity of CSF1R, 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid is able to reduce the number and activity of macrophages in the body, which can have a range of effects on the immune system and other physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid are complex and varied, and depend on a number of factors, including the dose, route of administration, and target tissue. Some of the key effects of 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid include the inhibition of macrophage activity, the suppression of inflammation, and the promotion of apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid for lab experiments is its specificity for the CSF1R protein, which allows for targeted inhibition of this protein without affecting other immune cells or physiological processes. However, there are also some limitations to the use of 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid in lab experiments, including the potential for off-target effects and the need for careful dosing and administration to ensure optimal results.

Future Directions

There are a number of exciting future directions for research on 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid and other CSF1R inhibitors. Some of the key areas of focus include the development of new and more effective CSF1R inhibitors, the identification of biomarkers for patient selection and monitoring, and the exploration of combination therapies that can enhance the efficacy of CSF1R inhibitors in the treatment of various diseases. Additionally, there is a growing interest in the potential use of CSF1R inhibitors in immunotherapy, particularly in the treatment of cancer.

Synthesis Methods

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid is a complex and challenging process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid has been the subject of numerous scientific studies in recent years, with a particular focus on its potential as a therapeutic agent for the treatment of various diseases. One of the key areas of research has been in the field of oncology, where CSF1R inhibitors like 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid have shown promise as a treatment for certain types of cancer, including breast cancer and glioblastoma.

properties

Product Name

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

Molecular Formula

C24H23NO8S

Molecular Weight

485.5 g/mol

IUPAC Name

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C24H23NO8S/c1-4-32-24(29)21-22(28)19(34-23(21)25-15-6-8-16(30-2)9-7-15)12-14-5-10-17(18(11-14)31-3)33-13-20(26)27/h5-12,25H,4,13H2,1-3H3,(H,26,27)/b19-12-

InChI Key

XEYLXLPCHWVQBK-UNOMPAQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC(=C(C=C2)OCC(=O)O)OC)/C1=O)NC3=CC=C(C=C3)OC

SMILES

CCOC(=O)C1=C(SC(=CC2=CC(=C(C=C2)OCC(=O)O)OC)C1=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC(=C(C=C2)OCC(=O)O)OC)C1=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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